molecular formula C36H36Cl4O4 B190258 p-Chloromethyl-methoxy-calix[4]arene CAS No. 139934-98-8

p-Chloromethyl-methoxy-calix[4]arene

カタログ番号 B190258
CAS番号: 139934-98-8
分子量: 674.5 g/mol
InChIキー: ODDKRIMIXMVMJQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

P-Chloromethyl-methoxy-calix4arene (PMC) is a type of macrocyclic molecule belonging to the calixarene family. It is a synthetic compound that has been widely used in various scientific research applications due to its unique structural and chemical properties.


Synthesis Analysis

The synthesis of p-Chloromethyl-methoxy-calix4arene involves the silylation of nanoclay using (3-aminopropyl)trimethoxysilane (APTMS) as a coupling agent . The calix4arenes derivatives were synthesized and characterized by IR spectroscopy and 1 HNMR . The grafting of the doubly functionalized calix4arene onto clay surfaces was performed through a nucleophilic reaction .


Molecular Structure Analysis

The molecular structure of p-Chloromethyl-methoxy-calix4arene was analyzed using various techniques such as X-ray diffraction (XRD), infrared spectroscopy (IR), thermal gravimetric analysis (TGA), and 29 Si and 13 C solid-state NMR .


Chemical Reactions Analysis

P-Chloromethyl-methoxy-calix4arene has been identified as a high-resolution negative-tone resist for electron-beam lithography. Its properties, including a resolution of less than 8 nm and high solubility in Cl-free solvents, make it an exceptional choice among calixarene resists for lithography applications.


Physical And Chemical Properties Analysis

P-Chloromethyl-methoxy-calix4arene has unique physical and chemical properties that make it suitable for various applications. For instance, it has a high resolution of less than 8 nm and high solubility in Cl-free solvents . These properties make it an excellent choice for use as a resist in electron-beam lithography .

科学的研究の応用

High-Resolution Electron-Beam Lithography

p-Chloromethyl-methoxy-calix[4]arene (CMC4) has been identified as a high-resolution negative-tone resist for electron-beam lithography. Its properties, including a resolution of less than 8 nm and high solubility in Cl-free solvents, make it an exceptional choice among calixarene resists for lithography applications (Ishida et al., 2003).

Conformational Interconversion in Calixcrowns

Research on tetramethoxycalix[4]arenes bridged by a polyether chain at the upper rim (upper rim calixcrowns) revealed their flexible nature and the mechanism of their conformational interconversion. This study highlights the diverse pathways of conformational change, important in understanding the chemical behavior of these compounds (Loon et al., 1991).

Synthesis of Asymmetrically Substituted Calix[4]arenes

The stereoselective acylation of calix[4]arenes, leading to chiral asymmetrically substituted calix[4]arenecarbamates, was explored, contributing to the field of organic synthesis and molecular design (Boyko et al., 2006).

Host-Guest Interaction Studies

Studies on the host-guest interactions of p-(dimethyloxy)calix[6]arene with methyl-4,4′-bipyridinium hexafluorophosphate offered insights into the molecular recognition and binding properties of calixarene derivatives (Ding et al., 2021).

Synthesis of Water-Soluble Macrocycle Hosts

Chloromethylation of calix[4]arene was utilized to introduce phosphonic acid groups, creating water-soluble macrocycles with potential applications in Host Guest Chemistry (Almi et al., 1989).

Electrochemical Recognition of Metal Ions

Research on calix[4]arene derivatives explored their potential as hosts for recognizing alkali metal ions at the interface between two immiscible electrolyte solutions, demonstrating their applicability in electrochemical sensing (Zhan et al., 2003).

Synthesis of Calix[4]arene Derivatives for Chromogenic Sensing

Calix[4]arene derivatives were synthesized and evaluated for their chromogenic properties, especially in detecting Hg2+ ions, highlighting their potential as sensitive molecular sensors (Kao et al., 2005).

Nanocomposite Synthesis and Characterization

The synthesis and characterization of a calix[4]arene-grafted silylated clay nanocomposite were explored, offering insights into the creation of novel materials with specific functionalities (Abbassi et al., 2021).

Study of X-Ray Diffraction in Calix[4]arene Derivatives

New calix[4]arene derivatives were synthesized and characterized, with X-ray diffraction studies providing valuable structural information, essential for understanding their chemical and physical properties (Namor et al., 1998).

Extraction Properties of Chromogenic Calix[4]arene Derivatives

The extraction properties of new series of chromogenic calix[4]arene derivatives were studied, focusing on their interactions with metal ions and their potential applications in extraction technologies (Halouani et al., 2002).

特性

IUPAC Name

5,11,17,23-tetrakis(chloromethyl)-25,26,27,28-tetramethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36Cl4O4/c1-41-33-25-5-21(17-37)6-26(33)14-28-8-23(19-39)10-30(35(28)43-3)16-32-12-24(20-40)11-31(36(32)44-4)15-29-9-22(18-38)7-27(13-25)34(29)42-2/h5-12H,13-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDKRIMIXMVMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CC3=CC(=CC(=C3OC)CC4=C(C(=CC(=C4)CCl)CC5=C(C(=CC(=C5)CCl)CC1=CC(=C2)CCl)OC)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36Cl4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446281
Record name p-Chloromethyl-methoxy-calix[4]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

674.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Chloromethyl-methoxy-calix[4]arene

CAS RN

139934-98-8
Record name p-Chloromethyl-methoxy-calix[4]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
M Ishida, J Fujita, T Ogura, Y Ochiai… - Japanese journal of …, 2003 - iopscience.iop.org
We examined the properties of p-chloromethyl-methoxy-calix [4] arene (CMC4) as a high-resolution negative-tone resist for electron-beam (EB) lithography. CMC4's highest resolution …
Number of citations: 95 iopscience.iop.org
Y Miyamoto, Y Shirai, M Yoshizawa… - Digest of Papers. 2004 …, 2004 - ieeexplore.ieee.org
By using two calixarene resists, p-chloromethyl-methoxy-calix[4]arene (CMC[4]AOMe)’) and p-methylacetoxycalix[6]arene (MC[6]AOAc) ’), 20 nm periodical pattems were drawn on Si …
Number of citations: 0 ieeexplore.ieee.org
M Krysak, T Kolb, C Neuber… - Advances in Resist …, 2010 - spiedigitallibrary.org
As the semiconductor industry moves forward, resolution limits are being pushed to the sub-30 nm regime. In order to meet these demands, radical new resist design and processes …
Number of citations: 2 www.spiedigitallibrary.org
HH Solak, Y Ekinci, P Käser, S Park - Journal of Vacuum Science & …, 2007 - pubs.aip.org
We have printed dense line/space patterns with half-pitches as small as 12.5 nm in a negative-tone calixarene resist using extreme ultraviolet (EUV) interference lithography. The EUV …
Number of citations: 95 pubs.aip.org
D Bratton, D Yang, J Dai… - Polymers for Advanced …, 2006 - Wiley Online Library
The nanotechnology revolution of the past decade owes much to the science of lithography, an umbrella term which encompasses everything from conventional photolithography to “…
Number of citations: 338 onlinelibrary.wiley.com
M Kaestner, IW Rangelow - International Journal of Extreme …, 2020 - iopscience.iop.org
Cost effective patterning based on scanning probe nanolithography (SPL) has the potential for electronic and optical nano-device manufacturing and other nanotechnological …
Number of citations: 28 iopscience.iop.org
B Bilenberg, M Schøler, P Shi, MS Schmidt… - Journal of Vacuum …, 2006 - pubs.aip.org
Four high resolution negative electron beam resists are compared: TEBN-1 from Tokuyama Corp. Japan, ma-N 2401XP and mr-L 6000.1 XP from microresist technology GmbH …
Number of citations: 46 pubs.aip.org
S Buehlmann, P Muralt, PA Kuenzi… - Journal of Vacuum …, 2005 - pubs.aip.org
A high-resolution negative Calixarene resist has been used to pattern 2-nm-thick Ti O 2 films on 50-nm-thick Pt layers by electron beam lithography, in order to carry out site controlled …
Number of citations: 2 pubs.aip.org
H Kudo, T Nishikubo - Polymer journal, 2009 - nature.com
Novel photo-functional materials, such as refractive-index-changing materials, argon fluoride (ArF) resist materials, and electron beam (EB) resist materials, were designed based on the …
Number of citations: 20 www.nature.com
張慧 - (No Title), 2013 - gunma-u.repo.nii.ac.jp
Electron beam lithography (EBL) is expected to achieve the formation of very fine dot arrays for bit-patterned media applications due to its resolution capability and placement accuracy. …
Number of citations: 3 gunma-u.repo.nii.ac.jp

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